2-fluoro-N-methoxy-N,5-dimethylnicotinamide
Description
2-Fluoro-N-methoxy-N,5-dimethylnicotinamide (CAS: 2167518-30-9) is a fluorinated nicotinamide derivative characterized by a pyridine ring substituted with fluorine at the 2-position, methoxy and methyl groups on the amide nitrogen, and a methyl group at the 5-position. This compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where fluorine substitution is often employed to enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
2-fluoro-N-methoxy-N,5-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-6-4-7(8(10)11-5-6)9(13)12(2)14-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKGTLZGDNPWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216269 | |
| Record name | 2-Fluoro-N-methoxy-N,5-dimethyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042986-01-5 | |
| Record name | 2-Fluoro-N-methoxy-N,5-dimethyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1042986-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-N-methoxy-N,5-dimethyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-methoxy-N,5-dimethylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoronicotinic acid.
Amidation: The 2-fluoronicotinic acid is converted to this compound through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-methoxy-N,5-dimethylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
2-Fluoro-N-methoxy-N,5-dimethylnicotinamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-fluoro-N-methoxy-N,5-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its binding affinity and activity. detailed studies on its exact mechanism of action are limited .
Comparison with Similar Compounds
N-Methoxy-N,5-dimethylnicotinamide
2-Chloro-N-methoxy-N,5-dimethylnicotinamide
5-Methoxy-N-phenylnicotinamide
2-Fluoro-N,5-dimethoxy-N-methylbenzamide
- Structure : Benzamide core with 2-fluoro, 5-methoxy, and N-methoxy-N-methyl groups.
- Key Data : CAS 2385956-19-2; 1 supplier .
- Comparison: The benzamide scaffold (vs.
Comparative Data Table
Research Implications
- Fluorine vs. Chlorine : Fluorine’s strong electronegativity enhances hydrogen-bonding and reduces metabolic degradation compared to chlorine, making the fluoro analog more suitable for drug candidates targeting enzymes like kinase inhibitors .
- Structural Flexibility : The N-methoxy-N-methyl group in all analogs improves membrane permeability, a critical factor in central nervous system (CNS) drug design .
Biological Activity
2-Fluoro-N-methoxy-N,5-dimethylnicotinamide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and immune response modulation. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through various chemical pathways, typically involving the modification of nicotinamide derivatives. The synthesis process often includes the introduction of a fluorine atom and methoxy groups at specific positions on the nicotinamide scaffold.
This compound acts primarily as a kinase inhibitor , specifically targeting protein kinase C (PKC) isoforms. PKC-theta, in particular, plays a crucial role in T cell activation by integrating signals from the T cell receptor (TCR) and CD28 co-stimulation. The compound's inhibition of PKC-theta has been linked to reduced IL-2 production and impaired T cell responses, which may have therapeutic implications in autoimmune diseases .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies
Several studies have investigated the biological effects of this compound:
- T Cell Activation : Research demonstrated that this compound selectively inhibits PKC-theta, leading to decreased T cell activation and IL-2 production. In experiments with PKC-theta-deficient mice, a marked reduction in autoimmune disease severity was observed, suggesting its potential in treating conditions like multiple sclerosis and rheumatoid arthritis .
- Cancer Research : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. In vitro assays showed reduced viability of specific cancer cell lines upon treatment with the compound, warranting further investigation into its anticancer properties .
- Neurodegenerative Diseases : The compound has also been explored for its neuroprotective effects. It was found to modulate pathways involved in tau phosphorylation and amyloid-beta accumulation in models of Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the nicotinamide scaffold significantly influence biological activity. For instance:
- The presence of the fluorine atom enhances kinase inhibitory activity.
- Methoxy substitutions at specific positions are critical for maintaining potency against PKC-theta.
These insights guide future development efforts aimed at optimizing this compound for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
